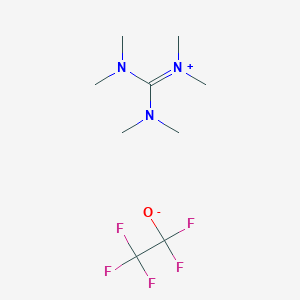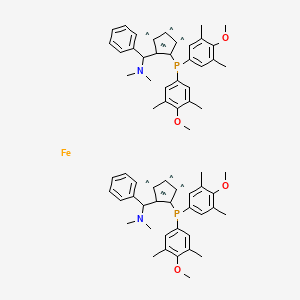![molecular formula C8H15NO6 B3182994 N-acetyl-D-[UL-13C6]glucosamine CAS No. 478518-83-1](/img/structure/B3182994.png)
N-acetyl-D-[UL-13C6]glucosamine
Übersicht
Beschreibung
N-acetyl-D-[UL-13C6]glucosamine is a labeled derivative of N-acetyl-D-glucosamine, where six carbon atoms are replaced with carbon-13 isotopes. This compound is primarily used in metabolic studies and research involving sugar metabolism and accumulation diseases . It is a stable isotope-labeled compound, making it valuable for tracing metabolic pathways and understanding biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-acetyl-D-[UL-13C6]glucosamine can be synthesized through chemical methods that introduce carbon-13 isotopes into glucose molecules. The process typically involves the acetylation of glucosamine with acetic anhydride in the presence of a base such as pyridine . The labeled glucose is then converted to this compound through a series of chemical reactions.
Industrial Production Methods
Industrial production of N-acetyl-D-glucosamine, including its labeled derivatives, often involves the degradation of chitin, a natural polymer found in the exoskeletons of crustaceans and insects . Enzymatic methods using chitinase can efficiently convert chitin to N-acetyl-D-glucosamine. For labeled compounds, the process includes the incorporation of carbon-13 isotopes during the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-acetyl-D-[UL-13C6]glucosamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it to amines.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-acetyl-D-glucosaminic acid, while reduction can produce N-acetyl-D-glucosamine derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
N-acetyl-D-[UL-13C6]glucosamine has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of carbohydrate metabolism.
Biology: Helps in studying the role of glucosamine derivatives in cellular processes and signaling pathways.
Industry: Utilized in the production of biopolymers and as a precursor for various biochemical compounds.
Wirkmechanismus
N-acetyl-D-[UL-13C6]glucosamine exerts its effects by participating in the biosynthesis of glycoproteins and glycosaminoglycans. It promotes the formation of N-linked glycans, which are essential for protein folding and stability . The compound interacts with enzymes and proteins involved in glycosylation, influencing cellular signaling and immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acetyl-D-glucosamine: The non-labeled version, widely used in similar applications but lacks the tracing capability of the labeled compound.
N-acetylgalactosamine: Another amino sugar with similar properties but different biological roles.
Glucosamine: A precursor in the biosynthesis of glycosaminoglycans, commonly used in dietary supplements.
Uniqueness
N-acetyl-D-[UL-13C6]glucosamine is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This feature makes it invaluable for research requiring detailed analysis of metabolic pathways and biochemical processes .
Eigenschaften
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(2,3,4,5,6-13C5)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i4+1,5+1,6+1,7+1,8+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-WCMCXALXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[13C@@H]1[13C@H]([13C@@H]([13C@H](O[13CH]1O)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



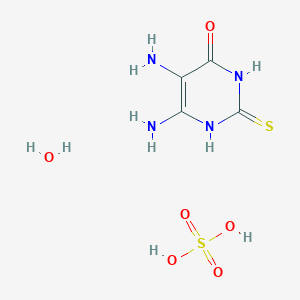
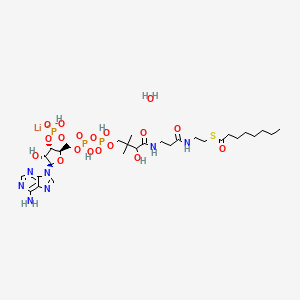


![Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]-](/img/structure/B3182959.png)
![[(E)-Benzyloxyimino]-acetic acid](/img/structure/B3182972.png)


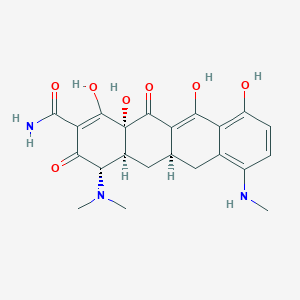
![9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene](/img/structure/B3182993.png)
